3-[2-Carboxy-1-(2-oxo-2-phenyl-ethylamino)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-[2-Carboxy-1-(2-oxo-2-phenyl-ethylamino)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Carboxy-1-(2-oxo-2-phenyl-ethylamino)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine derivatives with phenylacetic acid derivatives under controlled conditions. The reaction often requires the use of protecting groups, such as tert-butyl ester, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is crucial for its application in pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
3-[2-Carboxy-1-(2-oxo-2-phenyl-ethylamino)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[2-Carboxy-1-(2-oxo-2-phenyl-ethylamino)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-Carboxy-1-(2-oxo-2-phenyl-ethylamino)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Shares a similar pyrrolidine ring structure but differs in functional groups.
Indole derivatives: Contain a similar aromatic ring structure and exhibit diverse biological activities.
Uniqueness
3-[2-Carboxy-1-(2-oxo-2-phenyl-ethylamino)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its versatility in research make it a valuable compound .
Properties
Molecular Formula |
C20H28N2O5 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-3-(phenacylamino)propanoic acid |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(26)22-10-9-15(13-22)16(11-18(24)25)21-12-17(23)14-7-5-4-6-8-14/h4-8,15-16,21H,9-13H2,1-3H3,(H,24,25) |
InChI Key |
ZJEPKHPYWNILAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(CC(=O)O)NCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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